- 5-Morpholin-4-ylpyrazolo[4,3-b]pyridine derivatives as ATR kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
Cas no 923283-54-9 (methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate)
923283-54-9 structure
Product Name:methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
Numéro CAS:923283-54-9
Le MF:C6H9N3O2
Mégawatts:155.154560804367
MDL:MFCD04969992
CID:737853
PubChem ID:4715109
Update Time:2024-10-26
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester
- methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate
- 4-AMINO-2-METHYL-2H-PYRAZOLE-3-CARBOXYLIC ACIDMETHYL ESTER
- methyl 4-amino-2-methylpyrazole-3-carboxylate
- 4-Amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
- 4-amino-2-methyl-2 h-pyrazole-3-carboxylic acid m ethyl ester
- Z1198164939
- DTXSID50405829
- SCHEMBL1876572
- AS-47539
- 923283-54-9
- STK301303
- AKOS000310173
- ALBB-017927
- 1H-pyrazole-5-carboxylic acid, 4-amino-1-methyl-, methyl ester, hydrochloride
- SY276006
- F14191
- methyl4-amino-1-methyl-1H-pyrazole-5-carboxylate
- CS-0096248
- EN300-204808
- MFCD04969992
- DB-114750
-
- MDL: MFCD04969992
- Piscine à noyau: 1S/C6H9N3O2/c1-9-5(6(10)11-2)4(7)3-8-9/h3H,7H2,1-2H3
- La clé Inchi: WMYQZQLKVASMIV-UHFFFAOYSA-N
- Sourire: O=C(C1N(C)N=CC=1N)OC
Propriétés calculées
- Qualité précise: 155.069476538g/mol
- Masse isotopique unique: 155.069476538g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 162
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 0.3
- Surface topologique des pôles: 70.1Ų
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 030217-250mg |
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester |
923283-54-9 | 95% | 250mg |
£108.00 | 2022-02-28 | |
| Fluorochem | 030217-1g |
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester |
923283-54-9 | 95% | 1g |
£210.00 | 2022-02-28 | |
| Fluorochem | 030217-5g |
4-Amino-1-methyl-1H-pyrazole-5-carboxylic acid methyl ester |
923283-54-9 | 95% | 5g |
£736.00 | 2022-02-28 | |
| TRC | M328485-25mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 25mg |
$64.00 | 2023-05-17 | ||
| TRC | M328485-50mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 50mg |
$75.00 | 2023-05-17 | ||
| TRC | M328485-100mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 100mg |
$87.00 | 2023-05-17 | ||
| TRC | M328485-250mg |
Methyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate |
923283-54-9 | 250mg |
$98.00 | 2023-05-17 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-50g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 50g |
¥22810.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-10g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 10g |
¥6730.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M11430-25g |
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate |
923283-54-9 | 25g |
¥12250.0 | 2021-09-08 |
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 25 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 2 h, rt
Référence
- Discovery of novel serine palmitoyltransferase inhibitors as cancer therapeutic agents, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2452-2465
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 15 psi, rt
Référence
- Phosphonic acid compound and prodrug thereof, and preparation methods for and uses of phosphonic acid compound and prodrug thereof, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Iron , Calcium chloride Solvents: Ethanol , Water ; 3 h, 60 °C; 60 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 9, rt
Référence
- Design, Synthesis, and Physicochemical and Pharmacological Profiling of 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Derivatives with Antiosteoarthritic Activity In Vivo, Journal of Medicinal Chemistry, 2020, 63(13), 7369-7391
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Référence
- Pyrazolopyrimidines useful as Aurora kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of Aurora kinase mediated diseases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 40 psi, rt
Référence
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure-activity relationship, in vitro and in vivo evaluation as antitumor agents, Bioorganic & Medicinal Chemistry Letters, 2021, 41,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Référence
- Preparation of bimorpholine substituted heterocyclic compound as ATR kinase inhibitors, China, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Référence
- 8-Oxo-3-azabicyclo[3.2.1]octane compound or salt, preparation method and application as ATR inhibitor, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
Référence
- Aminopyrazole derivatives, process for the preparation thereof, and composition for preventing or treating ischemic diseases containing the same, United States, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 16 h, 30 psi, rt
Référence
- Pyrazolopyrimidinone derivatives for modulating SF-1 and their preparation, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ; 3 h, 25 °C
Référence
- Preparation of tankyrase inhibitor for treating cancer, China, , ,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Methanol ; 5 h, 30 psi, rt
Référence
- Preparation of hydroxypurine compounds as PDE2 or TNFα inhibitors, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
Référence
- Preparation of bicyclic heteroaryl boronate derivatives as ectonucleotide pyrophosphatase phosphodiesterase 1 inhibitors, World Intellectual Property Organization, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Sodium dithionite Solvents: Methanol , Water ; 30 min, rt; 3 h, 50 °C; overnight, rt
Référence
- Methylation of 4-nitro-3(5)-pyrazolecarboxylic acid, Tetrahedron Letters, 2009, 50(22), 2624-2627
Méthode de production 15
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 40 atm, rt
Référence
- Preparation of acylaminopyrazoles for preventing or treating ischemic diseases, World Intellectual Property Organization, , ,
Méthode de production 16
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 4 h, 40 Pa, rt
Référence
- Preparation of 1-acyl-4-acylaminopiperidine derivatives as serine palmitoyltransferase (SPT) inhibitors, World Intellectual Property Organization, , ,
Méthode de production 17
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 6 h, rt
Référence
- Preparation of pyrimidine derivatives as TGR5 agonists, World Intellectual Property Organization, , ,
Méthode de production 18
Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 30 min, 55 psi, rt
Référence
- Pyrazolo[4,3-d]pyrimidines as antitumor agents and their preparation, World Intellectual Property Organization, , ,
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Raw materials
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Preparation Products
methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate Littérature connexe
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Related Categories
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques azoles Acides carboxyliques pyrazoliques et leurs dérivés
- Solvants et chimiques organiques Composés organiques composés hétérocycliques organiques azoles pyrazoles Acides carboxyliques pyrazoliques et leurs dérivés
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